molecular formula C11H14N2O3 B14345801 Methyl 3-[(dimethylcarbamoyl)amino]benzoate CAS No. 104800-28-4

Methyl 3-[(dimethylcarbamoyl)amino]benzoate

Cat. No.: B14345801
CAS No.: 104800-28-4
M. Wt: 222.24 g/mol
InChI Key: MQUQPDUDGMKXMV-UHFFFAOYSA-N
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Description

Methyl 3-[(dimethylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzoic acid and is characterized by the presence of a dimethylcarbamoyl group attached to the amino group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(dimethylcarbamoyl)amino]benzoate typically involves the reaction of methyl 3-aminobenzoate with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(dimethylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated benzoate derivatives

Scientific Research Applications

Methyl 3-[(dimethylcarbamoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(dimethylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminobenzoate: Lacks the dimethylcarbamoyl group, resulting in different chemical and biological properties.

    Methyl 4-[(dimethylcarbamoyl)amino]benzoate: Similar structure but with the carbamoyl group at a different position on the benzene ring.

    Ethyl 3-[(dimethylcarbamoyl)amino]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-[(dimethylcarbamoyl)amino]benzoate is unique due to the specific positioning of the dimethylcarbamoyl group, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

104800-28-4

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-(dimethylcarbamoylamino)benzoate

InChI

InChI=1S/C11H14N2O3/c1-13(2)11(15)12-9-6-4-5-8(7-9)10(14)16-3/h4-7H,1-3H3,(H,12,15)

InChI Key

MQUQPDUDGMKXMV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

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